

Application Note: Ethyl 4-Hydroxyoxane-2-Carboxylate as a Chiral Building Block

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Compound of Interest

Compound Name: Ethyl 4-hydroxyoxane-2-carboxylate

CAS No.: 1822505-24-7

Cat. No.: B1383854

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Executive Summary

Ethyl 4-hydroxyoxane-2-carboxylate (also known as ethyl 4-hydroxytetrahydropyran-2-carboxylate) represents a "privileged scaffold" in modern medicinal chemistry. Its core tetrahydropyran (THP) ring is ubiquitous in marine natural products (e.g., bryostatins, spongistatins) and serves as a critical pharmacophore in fragment-based drug discovery (FBDD).

This guide addresses the strategic utilization of this molecule as a chiral building block. Unlike simple aliphatic chains, the THP ring imposes conformational constraints that can pre-organize functional groups (the C2 ester and C4 hydroxyl) for optimal binding affinity. This note details the stereochemical management of the scaffold and provides a validated protocol for its stereoselective functionalization.

Structural Analysis & Stereochemistry

The Cis/Trans Dichotomy

The utility of this building block hinges on the relative stereochemistry between the C2-carboxylate and the C4-hydroxyl group.

- **Thermodynamic Stability:** The 2,6-disubstituted tetrahydropyrans generally favor an all-equatorial conformation. However, for 2,4-disubstitution, the analysis requires evaluating 1,3-diaxial interactions.
- **The cis-Isomer ((2R,4S) or (2S,4R)):** Typically allows both substituents to adopt equatorial positions, minimizing steric strain. This is often the thermodynamically preferred isomer.
- **The trans-Isomer:** Forces one substituent into an axial position, often making it the kinetic product in cyclization reactions (e.g., Prins cyclization) or requiring specific hydride donors for access via ketone reduction.

Strategic Value in Synthesis

- **Orthogonal Protection:** The molecule contains a free secondary alcohol and a masked primary alcohol (the ester). This allows for sequential, orthogonal functionalization.
- **Peptidomimetic Scaffold:** The distance between the C2 and C4 oxygens (~4.5 Å to 5.5 Å depending on conformation) mimics the

and

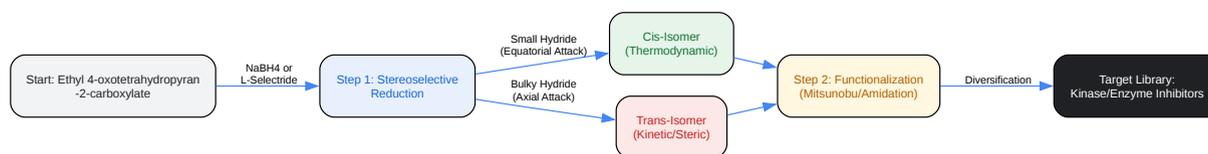
residues in

-turns, making it valuable for peptidomimetic design.

Application Note: Fragment Coupling & Library Generation

Workflow: From Scaffold to Lead

The following diagram illustrates the logical flow of utilizing the scaffold in a drug discovery campaign, moving from stereoselective synthesis to library generation.



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Figure 1: Strategic workflow for generating stereochemically distinct libraries from the parent ketone.

Detailed Protocol: Stereoselective Synthesis

Objective: To synthesize the **cis-ethyl 4-hydroxyoxane-2-carboxylate** from the commercially available 4-oxo precursor with high diastereomeric ratio (dr).

Rationale: Sodium borohydride (

) is used as a small hydride donor. In 4-substituted cyclohexanones and pyranones, small hydrides tend to attack from the axial direction (perpendicular to the ring), leading to the equatorial alcohol (thermodynamic product).

Materials & Reagents

Reagent	Equiv.	Role
Ethyl 4-oxotetrahydropyran-2-carboxylate	1.0	Starting Material
Sodium Borohydride ()	0.5 - 0.6	Reducing Agent
Ethanol (Absolute)	Solvent	Reaction Medium
Saturated	Quench	Proton Source/Buffer
Ethyl Acetate (EtOAc)	Solvent	Extraction

Step-by-Step Methodology

- Preparation (T = 0 min):
 - Dissolve Ethyl 4-oxotetrahydropyran-2-carboxylate (1.72 g, 10.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
 - Cool the solution to -78°C using a dry ice/acetone bath. Note: Cooling maximizes diastereoselectivity by slowing the reaction kinetics.
- Reduction (T = 15 min):
 - Add

(227 mg, 6.0 mmol) in one portion.
 - Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
 - Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The ketone spot () should disappear, replaced by a lower alcohol spot.
- Quench & Workup (T = 3 hours):
 - Quench the reaction carefully with saturated aqueous

(10 mL) at 0°C . Evolution of gas will occur.
 - Concentrate the mixture under reduced pressure to remove the bulk of ethanol.
 - Dilute the residue with water (20 mL) and extract with EtOAc (mL).
- Purification:

- Dry combined organics over anhydrous
, filter, and concentrate.
- Purify via flash column chromatography (Silica gel, gradient 20%
40% EtOAc in Hexanes).

Expected Results

- Yield: 85-92%
- Diastereomeric Ratio (dr): Typically >9:1 favoring the cis-isomer (2,4-diequatorial).
- Characterization:
 - The H4 proton (geminal to OH) in the cis-isomer will appear as a tt (triplet of triplets) or m with large coupling constants (Hz) in NMR, indicative of axial-axial coupling with H3 and H5 protons.

Quality Control & Validation

To ensure the integrity of the chiral building block, the following QC parameters must be met.

Test	Method	Acceptance Criteria
Purity	HPLC (C18 column, ACN/H ₂ O)	> 98.0% Area
Identity	NMR (400 MHz,)	Conforms to structure; H ₄ coupling confirms stereochemistry.
Stereochemistry	NOESY 1D/2D	Strong NOE between H ₂ and H ₄ indicates 1,3-diaxial relationship (trans-isomer). Lack of NOE suggests cis (diequatorial).
Residual Solvent	GC-Headspace	Ethanol < 5000 ppm

References

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